Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate
Description
Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate is a spirocyclic carbamate featuring a unique 5-oxa (oxygen atom) and 8-aza (nitrogen atom) arrangement within a spiro[3.5]nonane scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective functionalization during synthesis .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(7-9)8-13-4-5-16-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
NGPIDUWVKFFGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CNCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Spirocyclic amine and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Carbamates
The spiro[3.5]nonane core is a versatile framework; variations in heteroatom placement (O, N) and substituents critically influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Property Comparison
*Predicted values based on analogous compounds.
Key Differences and Implications
Heteroatom Substitution :
- The target compound ’s 5-oxa substitution introduces an oxygen atom, reducing logP (1.8 vs. 2.1 in the 7-aza analog) and increasing topological polar surface area (TPSA: 64.6 vs. 57.9 Ų), favoring aqueous solubility .
- The 5-oxa-2,8-diaza analog (CAS: 1251005-61-4) further enhances polarity (TPSA: 82.8 Ų), making it suitable for targets requiring strong H-bond interactions .
Fluorinated analogs (e.g., CAS: 1268520-95-1) leverage fluorine’s electronegativity to enhance metabolic stability and bioavailability .
Spirocyclic vs.
Pharmacological Relevance
- Target Compound : The 5-oxa-8-aza configuration balances lipophilicity and solubility, making it a candidate for central nervous system (CNS) targets with moderate BBB permeability .
- Diaza Analogs : Higher polarity may limit CNS penetration but could be advantageous for peripheral targets (e.g., enzymes, GPCRs) .
- Hydroxymethyl Derivatives : Suitable for prodrug strategies or as intermediates for further functionalization .
Biological Activity
Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate, with CAS number 2387313-37-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and chemical properties.
The molecular formula for this compound is C12H22N2O3, with a molecular weight of approximately 242.3147 g/mol. The structure includes a spirocyclic moiety that is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.3147 g/mol |
| CAS Number | 2387313-37-1 |
| IUPAC Name | This compound |
| SMILES | O=C(OC(C)(C)C)NC1CCNC2(C1)CCC2 |
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. A study evaluating the efficacy of similar compounds found that they can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects.
Cytotoxicity Studies
In vitro studies using cell lines such as HeLa have demonstrated that related spirocyclic compounds can induce cytotoxicity. The cytotoxic effects were assessed using assays like MTT and LDH release, indicating that these compounds may be viable candidates for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects may involve the modulation of specific cellular pathways or interactions with biomolecules such as proteins or nucleic acids. The presence of an azaspiro structure suggests potential interactions with GABA receptors, which could be explored in future pharmacological studies.
Case Studies
-
Antimicrobial Activity :
- A study conducted on various derivatives of spirocyclic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting that modifications to the structure could enhance efficacy.
-
Cytotoxicity Assessment :
- In a comparative study, several spirocyclic compounds were tested for their cytotoxic effects on cancer cell lines. Results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, warranting further exploration.
Safety and Toxicology
Safety assessments are crucial for any potential therapeutic agent. The compound is classified with hazard statements indicating it may cause skin irritation and serious eye damage (H315, H318). Precautionary measures include avoiding inhalation and contact with skin and eyes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
